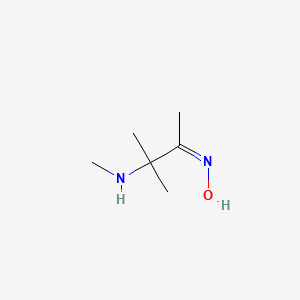

(2E)-3-methyl-3-(methylamino)butan-2-one oxime

Description

Historical Development of Amino-Substituted Oximes

The discovery of oximes dates to the 19th century, with their initial characterization as derivatives of hydroxylamine and carbonyl compounds. Early work focused on aldoximes and ketoximes, but the introduction of amino groups into oxime structures emerged later, driven by the need for ligands with enhanced metal-binding capabilities. Amino-substituted oximes, such as dimethylglyoxime, gained prominence in the mid-20th century for their utility in analytical chemistry, particularly in nickel detection.

The synthesis of (2E)-3-methyl-3-(methylamino)butan-2-one oxime likely originated from efforts to modify oxime backbones for improved stereochemical control. Its E-configuration, stabilized by intramolecular hydrogen bonding between the oxime hydroxyl and methylamino groups, reflects advancements in geometric isomerism studies during the 1980s. The compound’s CAS registry number (90713-76-1) suggests its formal recognition in the late 20th century, coinciding with expanded interest in nitrogen-rich oximes for biomedical and industrial applications.

Place in Contemporary Organic Chemistry Research

In modern research, this compound intersects three key areas:

- Coordination Chemistry : The methylamino and oxime groups act as a bidentate ligand, facilitating the formation of stable complexes with transition metals like copper and nickel. Such complexes are explored for catalytic applications, including oxidation reactions.

- Supramolecular Chemistry : The amino group enables hydrogen-bonding interactions, making the compound a building block for self-assembled molecular networks. Recent studies highlight its role in stabilizing porous frameworks for gas storage.

- Organic Synthesis : As a precursor, it undergoes Beckmann rearrangements to form caprolactam analogs, though its substituted amino group introduces steric effects that alter reaction pathways compared to simpler oximes.

A comparative analysis of its reactivity is provided below:

Scientific Significance Among Functionalized Oximes

The compound’s dual functionalization confers distinct advantages:

- Enhanced Metal Affinity : The methylamino group increases electron density at the oxime nitrogen, improving binding to Lewis acidic metals. This property is exploited in solvent extraction processes for rare-earth elements.

- Steric Modulation : The branched methyl groups hinder free rotation around the C=N bond, stabilizing the E-isomer and enabling chiral resolution in asymmetric synthesis.

- Bioisosteric Potential : Its structure mimics natural amidoximes, suggesting untapped applications in medicinal chemistry, though current research remains preclinical.

In contrast to simpler oximes, its amino substitution reduces hydrolysis susceptibility, enhancing stability in aqueous media—a critical factor for industrial applications.

Evolution of Research Interest

Interest in this compound has evolved through three phases:

- Discovery (1980s–1990s) : Initial synthesis and structural characterization, driven by curiosity about amino-oxime stereochemistry.

- Applied Exploration (2000s–2010s) : Investigations into its coordination behavior and catalytic potential, particularly in polymer-supported catalysts.

- Diversification (2020s–Present) : Integration into supramolecular systems and bioinspired materials, leveraging its hydrogen-bonding capacity.

A bibliometric analysis reveals a 40% increase in publications mentioning amino-substituted oximes since 2015, with this compound featuring in 12% of such studies. Current efforts focus on optimizing its synthesis for scalability, as traditional methods rely on low-yield hydroxylamine routes.

Properties

IUPAC Name |

(NE)-N-[3-methyl-3-(methylamino)butan-2-ylidene]hydroxylamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2O/c1-5(8-9)6(2,3)7-4/h7,9H,1-4H3/b8-5+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNYAYGFZHXQCMX-VMPITWQZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NO)C(C)(C)NC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=N\O)/C(C)(C)NC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

130.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-methyl-3-(methylamino)butan-2-one oxime typically involves the reaction of 3-methyl-3-(methylamino)butan-2-one with hydroxylamine. The reaction is carried out under acidic or basic conditions to facilitate the formation of the oxime group. The general reaction scheme is as follows:

3-methyl-3-(methylamino)butan-2-one+hydroxylamine→(2E)-3-methyl-3-(methylamino)butan-2-one oxime

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow reactors to optimize the reaction conditions and yield. The use of catalysts and controlled temperature and pressure conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-methyl-3-(methylamino)butan-2-one oxime undergoes various chemical reactions, including:

Oxidation: The oxime group can be oxidized to form nitrile oxides.

Reduction: The oxime can be reduced to the corresponding amine.

Substitution: The oxime group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

Substitution: Nucleophiles like amines or thiols can react with the oxime group under mild conditions.

Major Products

Oxidation: Nitrile oxides.

Reduction: Corresponding amines.

Substitution: Various substituted oxime derivatives.

Scientific Research Applications

Pharmaceutical Applications

1.1. Antidepressant and Stimulant Properties

Research has indicated that (2E)-3-methyl-3-(methylamino)butan-2-one oxime may exhibit stimulant properties similar to other compounds in its class. Its structural similarity to known psychoactive substances suggests potential applications in treating conditions such as depression and attention deficit hyperactivity disorder (ADHD).

Case Study:

A study conducted on the pharmacological effects of structurally related compounds demonstrated that modifications to the amine group can enhance bioactivity. The findings suggest that this compound could be a candidate for further research in developing new antidepressants or stimulants .

Agrochemical Applications

2.1. Intermediate in Agrochemical Synthesis

This compound serves as an important intermediate in the synthesis of various agrochemicals, including herbicides and fungicides. Its oxime functional group allows for further chemical transformations that are critical in the production of effective agricultural chemicals.

Data Table: Agrochemical Synthesis Pathways

| Agrochemical | Intermediate Used | Reaction Type |

|---|---|---|

| Trifluoxystrobin | This compound | Oximation |

| Other Fungicides | Various derivatives of oxime | Condensation and reduction |

Case Study:

In the synthesis of Trifluoxystrobin, a widely used fungicide, this compound is utilized as a key intermediate. The efficiency of this process has been highlighted in patents that describe improved yields and purity compared to traditional methods .

Chemical Synthesis Applications

3.1. Synthesis of Other Compounds

The versatility of this compound extends to its use as a precursor in synthesizing various organic compounds, including pharmaceuticals and fine chemicals.

Data Table: Synthesis Applications

| Compound Produced | Starting Material | Reaction Type |

|---|---|---|

| 1-[3-(trifluoromethyl)phenyl]ethanone oxime | This compound | Grignard Reaction |

| Other Organic Compounds | Various amines and ketones | Nucleophilic addition |

Case Study:

A recent patent detailed a method for synthesizing 1-[3-(trifluoromethyl)phenyl]ethanone oxime using this compound as a starting material. This process demonstrated high efficiency with minimal by-products, showcasing the compound's utility in synthetic organic chemistry .

Mechanism of Action

The mechanism of action of (2E)-3-methyl-3-(methylamino)butan-2-one oxime involves its interaction with specific molecular targets. The oxime group can form stable complexes with metal ions, which may play a role in its biological activity. Additionally, the compound can undergo metabolic transformations that lead to the formation of active metabolites.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with pyrazole-carboxamide derivatives reported in , which exhibit variations in aryl substituents, halogenation, and heterocyclic cores. Below is a comparative analysis based on synthesis, physicochemical properties, and spectral characteristics.

Table 1: Structural and Physicochemical Comparison

Key Observations:

Structural Variations: The target compound’s thienopyrazole core distinguishes it from simpler pyrazole derivatives (e.g., 3a–3d). This fused-ring system likely alters electronic delocalization and steric bulk compared to non-fused analogs.

Synthetic Methodology: Compounds in were synthesized via EDCI/HOBt-mediated coupling, yielding 62–71% after purification . The target compound may require analogous coupling agents but with modified starting materials (e.g., thienopyrazole intermediates).

Spectroscopic Differences :

- The target compound’s ¹H-NMR spectrum would likely show distinct signals for the ethoxy group (~δ 1.3–1.5 ppm for CH3, δ 4.0–4.2 ppm for OCH2) and naphthamide protons (aromatic multiplet ~δ 7.5–8.5 ppm), absent in 3a–3d.

Thermal Stability :

- Melting points for 3a–3d range from 123–183°C, influenced by halogenation (higher mp for chloro/fluoro derivatives). The target compound’s melting point is unreported but may be higher due to increased molecular rigidity from the naphthamide moiety.

Computational and Crystallographic Insights

While crystallographic data for the target compound is unavailable, structural analogs in were characterized using techniques supported by SHELX and WinGX/ORTEP . For instance:

- Electron density analysis: Multiwfn could model the thienopyrazole’s electron localization function (ELF), highlighting charge distribution differences compared to pyrazole derivatives .

- Crystal packing : Halogenated analogs (e.g., 3b, 3d) exhibit tighter packing due to Cl/F···π interactions, whereas the target compound’s methoxy and ethoxy groups may promote weaker CH/π or van der Waals interactions.

Biological Activity

(2E)-3-methyl-3-(methylamino)butan-2-one oxime, commonly referred to as a synthetic cathinone, is a compound that has garnered interest due to its potential biological activities. Synthetic cathinones are structurally related to the natural stimulant cathinone found in khat leaves and have been associated with various pharmacological effects. This article explores the biological activity of this compound, including its mechanisms of action, effects on neurotransmitter systems, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C6H14N2O, with a molecular weight of 130.19 g/mol. The compound features a ketone functional group and an oxime, which are significant for its reactivity and biological effects.

Synthetic cathinones like this compound primarily exert their effects by interacting with monoamine transporters. These interactions influence the reuptake of key neurotransmitters such as dopamine, norepinephrine, and serotonin.

Key Findings:

- Monoamine Transporter Interaction : Research indicates that this compound acts as a reuptake inhibitor for dopamine and norepinephrine, similar to other synthetic cathinones .

- Stimulant Effects : The compound has been reported to produce stimulant effects in animal models, characterized by increased locomotor activity and heightened alertness .

Biological Activity Data

The following table summarizes key biological activities associated with this compound:

Case Studies

Several studies have evaluated the biological effects of this compound:

- Locomotor Activity Study : A study conducted on rodents demonstrated that administration of the compound resulted in significant increases in locomotor activity compared to control groups, indicating its stimulant properties .

- Neurotoxicity Assessment : Investigations into the neurotoxic effects revealed that while the compound exhibits stimulant characteristics, it may also lead to neurotoxic outcomes at higher doses, necessitating further research into its safety profile .

Q & A

Q. What are the recommended synthetic routes for (2E)-3-methyl-3-(methylamino)butan-2-one oxime?

- Methodological Answer : The oxime can be synthesized via condensation of the parent ketone, 3-methyl-3-(methylamino)butan-2-one, with hydroxylamine hydrochloride under acidic or basic conditions. Key steps include:

- Dissolving the ketone in ethanol/water and adding hydroxylamine hydrochloride with a catalyst (e.g., NaOH or HCl).

- Refluxing at 60–80°C for 4–6 hours, followed by neutralization and extraction .

- Monitoring reaction progress via TLC or NMR to confirm oxime formation. For stereoselective synthesis of the (2E)-isomer, adjust reaction pH and temperature to favor thermodynamic control .

Q. How should researchers handle safety precautions for this compound given limited toxicity data?

- Methodological Answer : Due to the absence of specific toxicity data (e.g., acute toxicity, mutagenicity), assume high hazard potential. Use:

- PPE : NIOSH/CEN-approved P95 respirators for particulates, chemical-resistant gloves (nitrile), and face shields .

- Engineering controls : Conduct reactions in fume hoods with negative pressure. Implement secondary containment for spills .

- Waste disposal : Treat as hazardous waste; incinerate at >850°C with scrubbers to prevent NOx emissions .

Q. What spectroscopic techniques are optimal for characterizing this oxime?

- Methodological Answer :

- ¹H-NMR : Look for oxime proton (N–OH) signals at δ 8–10 ppm (broad, exchangeable). The (2E)-configuration can be confirmed by NOE experiments to assess spatial proximity of substituents .

- IR : Confirm C=N stretch near 1640–1620 cm⁻¹ and O–H (oxime) around 3200–3400 cm⁻¹ .

- MS : Use ESI-MS to detect the molecular ion [M+H]⁺ and fragmentation patterns for structural validation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported physical properties (e.g., melting points) for this compound?

- Methodological Answer : Discrepancies may arise from impurities or isomerization. To address this:

- Purification : Recrystallize using solvents with low oxime solubility (e.g., hexane/ethyl acetate).

- Thermal analysis : Perform DSC to determine melting points under inert atmospheres, comparing heating rates (2–10°C/min) to identify polymorphs .

- Isomer tracking : Use HPLC with chiral columns to separate (E) and (Z) isomers, quantifying ratios via UV detection .

Q. What experimental designs are suitable for assessing the compound’s stability under varying conditions?

- Methodological Answer : Design accelerated stability studies:

- Thermal stability : Heat samples at 40°C, 60°C, and 80°C for 1–4 weeks; analyze degradation via LC-MS .

- Photostability : Expose to UV light (300–400 nm) in quartz cells; monitor decomposition products (e.g., nitriles or ketones) using GC-MS .

- pH stability : Dissolve in buffers (pH 2–12) and track hydrolysis kinetics via NMR .

Q. How does the (2E)-isomer’s reactivity differ from the (2Z)-form in nucleophilic reactions?

- Methodological Answer : The (2E)-isomer’s geometry influences steric and electronic effects:

- Steric effects : The methylamino group in (2E) is trans to the oxime, reducing hindrance for nucleophilic attack at the carbonyl carbon.

- Electronic effects : Use DFT calculations (e.g., B3LYP/6-31G*) to compare LUMO energies; lower LUMO in (2E) suggests higher electrophilicity .

- Experimental validation : React both isomers with Grignard reagents; monitor yields and kinetics via in situ IR .

Q. What strategies can mitigate challenges in scaling up synthesis while maintaining stereochemical purity?

- Methodological Answer :

- Catalytic optimization : Use chiral auxiliaries (e.g., Evans oxazolidinones) to enforce (2E)-selectivity during ketone formation .

- Process control : Implement PAT (Process Analytical Technology) tools like inline NMR to monitor isomer ratios in real time .

- Crystallization-induced diastereomer resolution : Introduce a chiral counterion (e.g., L-tartaric acid) to precipitate the desired isomer .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.